2-Furancarbothioic acid

Descripción general

Descripción

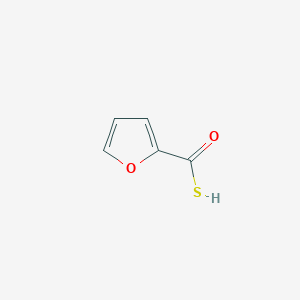

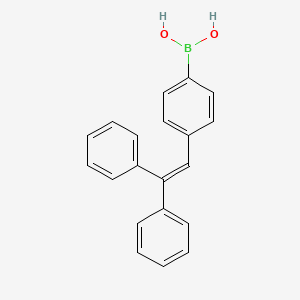

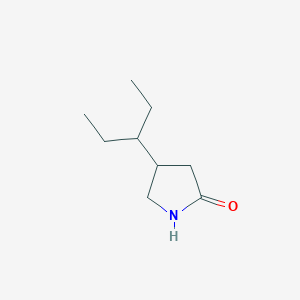

2-Furancarbothioic acid, also known as furan-2-carbothioic S-acid, is a compound with the molecular formula C5H4O2S . It has a molecular weight of 128.15 g/mol . The compound is also known by other synonyms such as furan-2-thiocarboxylic acid and 2-Thiofuroic Acid .

Synthesis Analysis

The synthesis of 2-Furancarbothioic acid or similar compounds like 2,5-Furandicarboxylic acid (FDCA) has been a topic of research. For instance, a two-step method has been proposed to synthesize FDCA directly from fructose under mild conditions . In the first step, 5-Hydroxymethylfurfural (HMF) is formed by dehydrating fructose. In the second step, the in situ formed HMF is oxidized to form FDCA .

Molecular Structure Analysis

The molecular structure of 2-Furancarbothioic acid consists of a furan ring with a carbothioic acid group attached to the 2-position . The InChI representation of the molecule is InChI=1S/C5H4O2S/c6-5(8)4-2-1-3-7-4/h1-3H,(H,6,8) .

Physical And Chemical Properties Analysis

2-Furancarbothioic acid has a molecular weight of 128.15 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a topological polar surface area of 31.2 Ų . The exact mass and monoisotopic mass of the compound are 127.99320054 g/mol .

Aplicaciones Científicas De Investigación

- Scientific Field: Green Chemistry

- Application Summary : Furan platform chemicals (FPCs) are being used as an alternative to traditional resources like crude oil in the chemical industry . This involves replacing the workhorse of chemical reactants and petroleum refineries with biorefineries .

- Methods of Application : The process involves the manufacture and use of FPCs directly available from biomass, such as furfural and 5-hydroxy-methylfurfural . There are also secondary FPCs like 2,5-furandicarboxylic acid, which have been moving from the lab to large-scale manufacture .

- Results or Outcomes : The main outcome of this application is the synthesis of a spectacular range of compounds that can be economically synthesized from biomass via FPCs . This includes the production of bio-based materials beyond the broadly promoted manufacture of fuels and monomers .

- Scientific Field: Analytical Chemistry

- Application Summary : 2-Furancarbothioic acid, S-methyl ester is used as a reference compound in gas chromatography .

- Methods of Application : The compound is used in the calibration of gas chromatography (GC) equipment . It is also used in the analysis of volatile compounds in various samples .

- Results or Outcomes : The use of this compound in GC helps in the identification and quantification of volatile compounds in samples .

- Scientific Field: Mass Spectrometry

- Application Summary : 2-Furancarbothioic acid, S-methyl ester is used in mass spectrometry as a reference compound .

- Methods of Application : The compound is used in the calibration of mass spectrometry equipment . It is also used in the analysis of volatile compounds in various samples .

- Results or Outcomes : The use of this compound in mass spectrometry helps in the identification and quantification of volatile compounds in samples .

Direcciones Futuras

2-Furancarbothioic acid and related compounds like 2,5-Furandicarboxylic acid (FDCA) are attracting increasing attention due to their potential applications as a sustainable substitute for petroleum-derived terephthalic acid in the production of bio-based polymers . Future research directions include the development of more efficient biocatalytic production methods for these compounds .

Propiedades

IUPAC Name |

furan-2-carbothioic S-acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4O2S/c6-5(8)4-2-1-3-7-4/h1-3H,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXXALFSFISKXFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90467148 | |

| Record name | 2-Furancarbothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Furancarbothioic acid | |

CAS RN |

4741-45-1 | |

| Record name | 2-Furancarbothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3S,5R)-5-(6-Aminopurin-9-yl)-3-benzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B1354166.png)

![4-Chlorothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B1354171.png)